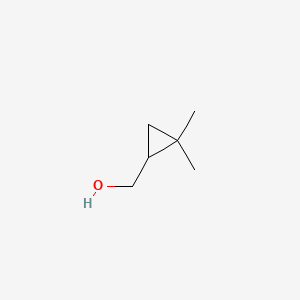
(2,2-Dimethylcyclopropyl)methanol
概要
説明
“(2,2-Dimethylcyclopropyl)methanol” is a chemical compound with the CAS Number: 930-50-7. It has a molecular weight of 100.16 and its IUPAC name is (2,2-dimethylcyclopropyl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylcyclopropyl)methanol” is represented by the formula C6H12O . The InChI code for this compound is 1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 .科学的研究の応用
-
Bioconversion of Methanol to Chemicals
- Field : Biotechnology
- Application : Methanol has become an attractive substrate for biotechnological applications due to its abundance and low price. Chemical production from methanol could alleviate the environmental concerns, costs, and foreign dependency associated with the use of petroleum feedstock .
- Methods : Methylotrophs, which can utilize reduced C1 compounds as the sole carbon source for growth, have been used for the production of various valuable chemicals .
- Results : The use of methanol reduces the risk of contaminations, and residual methanol can easily be removed by elevated temperature .
-
Power-to-Liquid via Synthesis of Methanol
- Field : Energy Production
- Application : Methanol is used in the power-to-liquid process, where it is synthesized for use in energy production .
- Methods : The process involves the deactivation of hybrid catalysts, which is mainly caused by the deactivation of the Cu-based methanol catalyst .
- Results : The results indicate an almost similar deactivation rate of methanol catalyst and gamma alumina (γ-Al2O3) .
-
Chemical Building Block
- Field : Chemical Industry
- Application : Methanol is a highly versatile building block for the manufacture of countless everyday products such as paints, carpeting, and plastics .
- Methods : Methanol’s versatility lies in its ability to be produced from different feedstocks – from natural gas, waste, and captured CO2 combined with green hydrogen .
- Results : When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions .
-
Clean and Sustainable Fuel
- Field : Energy and Environment
- Application : Methanol is increasingly being considered a clean and sustainable fuel rather than just a petrochemical .
- Methods : Methanol is used to fuel cars and trucks, marine vessels, boilers, cookstoves, and kilns, among an increasing list of market applications .
- Results : Its inherent clean-burning properties produce lower emissions (while improving fuel efficiency) upon land/marine vehicle combustion .
-
Power-to-Liquid via Synthesis of Methanol, DME or Fischer–Tropsch-fuels
- Field : Energy & Environmental Science
- Application : The conversion of H2 and CO2 to liquid fuels via Power-to-Liquid (PtL) processes is gaining attention. With their higher energy densities compared to gases, the use of synthetic liquid fuels is particularly interesting in hard-to-abate sectors for which decarbonisation is difficult .
- Methods : This review provides an overview of state of the art synthesis technologies as well as current developments and pilot plants for the most prominent PtL routes for methanol, DME and Fischer–Tropsch-fuels .
- Results : In the case of power-to-methanol and power-to-FT-fuels, several pilot plants have been realised and the first commercial scale plants are planned or already in operation .
-
Methanol Production from Methanotrophs
- Field : Biotechnology
- Application : NADH is required for sequential reductions of CO2 into formate and formaldehyde; while PQQH2 is required for reduction of formaldehyde into methanol .
- Methods : Further deficit in reducing equivalents, beyond the intrinsic NADH production capability of the cell, is offset by endogenous poly-β-hydroxybutyrate (PHB) reserves .
- Results : This process allows for the production of methanol from methanotrophs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,2-dimethylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFKZNNRFJHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336512 | |
| Record name | (2,2-dimethylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclopropyl)methanol | |
CAS RN |
930-50-7 | |
| Record name | (2,2-dimethylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-Dimethylcyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



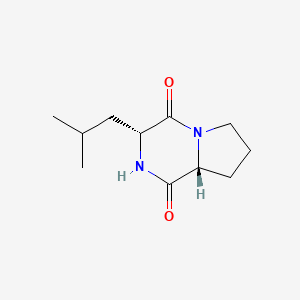
![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)
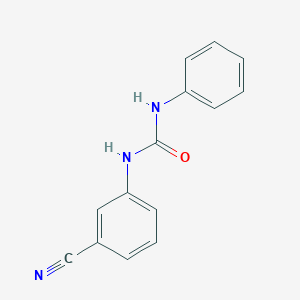
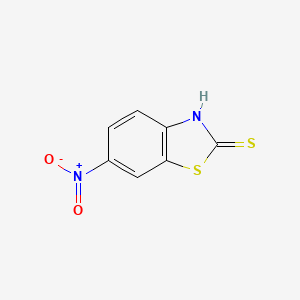
![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
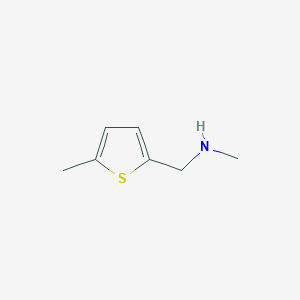
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)



